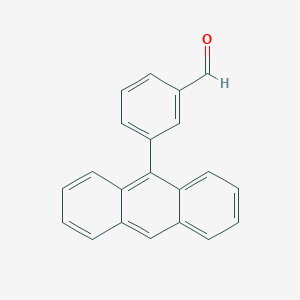

3-(Anthracen-10-YL)benzaldehyde

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of two or more fused benzene (B151609) rings. numberanalytics.comdcceew.gov.au Their structure can vary significantly in the number and arrangement of these rings, leading to a wide array of compounds with distinct properties. numberanalytics.com PAHs are known for their high thermal stability and resistance to chemical reactions, a result of the delocalized π-electrons across their aromatic systems. numberanalytics.com

In contemporary chemical research, PAHs are critically important. They serve as fundamental building blocks in the synthesis of more complex molecules and materials. numberanalytics.com The study of PAHs has significant implications for environmental science and toxicology, as many of these compounds are byproducts of incomplete combustion of organic materials and are recognized as environmental pollutants with carcinogenic properties. numberanalytics.comresearchgate.netnih.govwikipedia.org Furthermore, their unique electronic and photophysical properties make them valuable in materials science. numberanalytics.com

The Role of Anthracene (B1667546) Derivatives in Advanced Materials Science and Molecular Systems

Anthracene, a PAH with three fused benzene rings, and its derivatives are cornerstones in the development of advanced materials. numberanalytics.comrroij.com The anthracene chromophore is central to the field of organic photochemistry. rroij.com These compounds are extensively investigated for their applications in materials science, including the development of organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic devices. numberanalytics.com Their high carrier mobility and luminescent properties make them particularly attractive for use in organic electronics. numberanalytics.com

Anthracene derivatives are valued for their lightweight nature, stability, and electron transport capabilities. researchgate.net They have been incorporated into a variety of advanced materials and systems, such as:

Organic field-effect transistors (OFETs) researchgate.net

Fluorescent probes and chemosensors rroij.comresearchgate.net

Thermochromic and photochromic materials rroij.com

Optical, electronic, and magnetic switches rroij.com

Probes for DNA cleavage in biological systems rroij.com

The ability to modify the anthracene structure, particularly at the 9 and 10 positions, allows for the fine-tuning of its properties, leading to the creation of new molecules for applications ranging from bioimaging to singlet oxygen detection. mdpi.com

The Significance of Benzaldehyde (B42025) Derivatives in Organic Synthesis and Functional Molecule Design

Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene ring attached to a formyl group (-CHO). fiveable.me This functional group arrangement makes benzaldehyde and its derivatives highly versatile building blocks in organic synthesis. fiveable.me They undergo a variety of reactions, most notably nucleophilic addition, which allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. fiveable.me

The synthesis of functionalized benzaldehydes is a key area of research, as these compounds are precursors to a wide range of molecules with important applications. acs.org They are used in the production of pharmaceuticals, flavors, and fragrances. fiveable.me The design of novel benzaldehyde derivatives is crucial for developing molecules with specific functions, including potential therapeutic applications as antimicrobial, antiviral, or anticancer agents. ontosight.ai The reactivity of the aldehyde group, while synthetically useful, can also present challenges, necessitating the development of sophisticated synthetic methodologies. acs.org

Contextualizing 3-(Anthracen-10-YL)benzaldehyde within Anthracene and Benzaldehyde Chemistry

3-(Anthracen-10-YL)benzaldehyde represents a fascinating convergence of the distinct chemical worlds of anthracene and benzaldehyde. This molecule possesses the large, electron-rich, and photophysically active anthracene core directly linked to a benzaldehyde unit at the meta-position. This specific connectivity influences the electronic communication between the two moieties, potentially leading to unique photophysical and chemical properties.

The presence of the anthracene group is expected to impart strong fluorescence characteristics to the molecule, a hallmark of many anthracene derivatives. rroij.com Simultaneously, the benzaldehyde functionality provides a reactive site for a plethora of chemical transformations, allowing for the further elaboration of the molecular structure. The synthesis of such a molecule typically involves cross-coupling reactions, a common strategy for linking aryl groups. rsc.org

Scope and Objectives of the Academic Research Outline for 3-(Anthracen-10-YL)benzaldehyde

The primary objective of a detailed research outline for 3-(Anthracen-10-YL)benzaldehyde is to systematically investigate its synthesis, characterization, and potential applications. This involves:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to 3-(Anthracen-10-YL)benzaldehyde and related derivatives. This would likely involve exploring various cross-coupling methodologies.

Structural and Photophysical Characterization: Thoroughly characterizing the molecule using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure. A detailed investigation of its photophysical properties, including absorption and emission spectra, fluorescence quantum yield, and lifetime, would be crucial to understand its potential as a luminescent material.

Exploration of Chemical Reactivity: Investigating the reactivity of the aldehyde functional group in various organic reactions to synthesize a library of new derivatives with potentially enhanced or novel properties.

Evaluation for Materials Science Applications: Assessing the suitability of 3-(Anthracen-10-YL)benzaldehyde and its derivatives as components in organic electronic devices, such as OLEDs or sensors, leveraging the combined properties of the anthracene and benzaldehyde units.

By systematically addressing these areas, a comprehensive understanding of this intriguing molecule can be achieved, paving the way for its potential use in the design of new functional materials and molecular systems.

Structure

3D Structure

Properties

CAS No. |

324750-98-3 |

|---|---|

Molecular Formula |

C21H14O |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

3-anthracen-9-ylbenzaldehyde |

InChI |

InChI=1S/C21H14O/c22-14-15-6-5-9-18(12-15)21-19-10-3-1-7-16(19)13-17-8-2-4-11-20(17)21/h1-14H |

InChI Key |

HHTGBHLXBGMFGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC(=C4)C=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Anthracen 10 Yl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis of Aromatic and Aldehyde Protons

The ¹H NMR spectrum of 3-(Anthracen-10-YL)benzaldehyde provides distinct signals for the aldehyde and aromatic protons. The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. capes.gov.br This significant downfield shift is due to the electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the benzene (B151609) ring.

The aromatic region of the spectrum, between δ 7.0 and 9.0 ppm, is complex due to the presence of protons from both the anthracene (B1667546) and the benzaldehyde (B42025) moieties. The protons of the anthracene core exhibit a characteristic pattern, while the protons on the substituted benzaldehyde ring show splitting patterns consistent with a 1,3-disubstituted benzene ring. The specific chemical shifts and coupling constants are influenced by the electronic effects and steric interactions between the two aromatic systems. capes.gov.br For instance, in related benzaldehyde derivatives, aromatic protons typically resonate in the range of δ 7.2 to 8.3 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Data for Benzaldehyde Derivatives

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aldehyde Proton | 9.5 - 10.5 | Singlet |

| Aromatic Protons | 7.0 - 9.0 | Multiplet |

Note: Data are typical ranges and specific values for 3-(Anthracen-10-YL)benzaldehyde may vary. Source: capes.gov.brrsc.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Skeletal Carbons

The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing significantly downfield in the range of δ 190–200 ppm due to the strong deshielding effect of the oxygen atom. docbrown.infolibretexts.org

The aromatic carbons of both the anthracene and benzaldehyde rings resonate in the δ 120–150 ppm region. docbrown.infolibretexts.org The exact chemical shifts depend on their position relative to the substituents and the degree of electronic delocalization. Quaternary carbons, such as the carbon atom of the benzaldehyde ring attached to the anthracene moiety and the C10 carbon of the anthracene, typically show weaker signals in the spectrum. oregonstate.edu The symmetry of the parent benzaldehyde molecule is broken by the anthracene substituent, resulting in five distinct signals for the benzaldehyde ring carbons. docbrown.info

Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon Type | Chemical Shift (δ) ppm |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 200 |

| Aromatic Carbons (C-H, C-C) | 120 - 150 |

| Quaternary Aromatic Carbons | 135 - 150 |

Note: Data are typical ranges and specific values for 3-(Anthracen-10-YL)benzaldehyde may vary. Source: docbrown.infolibretexts.orgwisc.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It would reveal correlations between adjacent protons within the benzaldehyde ring and within the individual rings of the anthracene system, helping to trace the connectivity of the proton framework.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This technique is crucial for assigning the signals in the crowded aromatic region of the ¹³C spectrum by linking them to the more resolved proton signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-4 bonds) correlations between protons and carbons. sdsu.educolumbia.edu This is arguably the most critical 2D NMR experiment for this molecule, as it would provide definitive evidence for the connection between the benzaldehyde and anthracene units. Key correlations would be expected between the protons on the benzaldehyde ring and the C10 carbon of the anthracene, and between the protons on the anthracene (e.g., H1, H8, H9) and the carbons of the benzaldehyde ring, confirming the C-C bond linking the two moieties. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 3-(Anthracen-10-YL)benzaldehyde is characterized by several distinct absorption bands.

The most prominent and diagnostic band is the strong C=O stretching vibration of the aldehyde carbonyl group, which typically appears in the region of 1690–1715 cm⁻¹. docbrown.inforesearchgate.netlibretexts.org The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency compared to aliphatic aldehydes. docbrown.info

Other significant absorptions include:

Aldehyde C-H Stretch: Two weak but characteristic bands around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of both is a strong indicator of an aldehyde functional group. libretexts.orgpressbooks.pub

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. docbrown.infouniroma1.it

Aromatic C=C Stretch: A series of medium to sharp bands in the 1450–1600 cm⁻¹ region, which are characteristic of the vibrations within the aromatic rings. docbrown.infopressbooks.pub

Table 3: Characteristic IR Absorption Bands for 3-(Anthracen-10-YL)benzaldehyde

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Sharp |

Note: Data are typical ranges and specific values may vary. Source: docbrown.inforesearchgate.netlibretexts.orgpressbooks.pubuniroma1.it

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pathways of the molecule, further confirming its identity. For 3-(Anthracen-10-YL)benzaldehyde (C₂₁H₁₄O), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (approx. 282.33 amu). rsc.org

The fragmentation pattern offers structural insights. Under electron ionization (EI), the molecular ion can undergo several characteristic fragmentations:

Loss of a hydrogen radical: A peak at [M-1]⁺ (m/z 105 for benzaldehyde) is common for aldehydes, resulting from the loss of the formyl proton. docbrown.info

Loss of the formyl radical: A significant peak at [M-29]⁺, corresponding to the loss of the -CHO group, would yield the stable anthracenyl-phenyl cation. docbrown.info

Loss of carbon monoxide: A peak at [M-28]⁺ can occur through rearrangement and loss of a neutral CO molecule. docbrown.info

Further fragmentation would involve the characteristic breakdown of the polycyclic aromatic framework, leading to smaller charged fragments. docbrown.info

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of 3-(Anthracen-10-YL)benzaldehyde is expected to be dominated by intense π-π* transitions due to its extensive conjugated system. mdpi.com

The anthracene moiety itself has a characteristic absorption spectrum with several well-defined bands. mdpi.com The substitution at the 10-position with a benzaldehyde group extends the π-conjugation of the system. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the absorption bands compared to unsubstituted anthracene. mdpi.comnih.gov The interaction between the silyl (B83357) groups and the anthracene π-system in related derivatives has been shown to cause a considerable bathochromic shift, and a similar effect is anticipated here. nih.gov The absorption corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), and as conjugation increases, the HOMO-LUMO energy gap decreases, resulting in absorption at longer wavelengths. analis.com.my

Fluorescence Spectroscopy: Emission Characteristics and Photoluminescence Quantum Yields

The fluorescence properties of anthracenic compounds are fundamentally linked to their extended π-conjugated system. beilstein-journals.org For 3-(Anthracen-10-YL)benzaldehyde, the anthracene core is the primary fluorophore. The emission characteristics are expected to be influenced by the electronic nature and position of the benzaldehyde substituent.

Typically, anthracene and its simple derivatives exhibit structured blue fluorescence in solution, with emission peaks often appearing between 400 nm and 500 nm. For instance, a TIPS-Anthracene derivative in cyclohexane (B81311) shows distinct emission peaks at 442 nm, 476 nm, and 501 nm. semanticscholar.org Similarly, the well-known fluorophore 9,10-diphenylanthracene (B110198) has a major emission peak around 426 nm. aatbio.com The presence of the benzaldehyde group at the 10-position of the anthracene ring in 3-(Anthracen-10-YL)benzaldehyde is expected to modulate these emission properties. The carbonyl group within the benzaldehyde moiety can influence the electronic structure and potentially lead to shifts in the emission wavelength.

The photoluminescence quantum yield (PLQY), a measure of a substance's emission efficiency, is a critical parameter. For many anthracene derivatives, the PLQY is highly dependent on the molecular structure and environment. 9,10-Diphenylanthracene is known for its very high quantum yield, which can approach 1.0 (or 100%) in certain solvents, making it a common fluorescence standard. However, the introduction of certain functional groups can also lead to quenching of fluorescence. For example, in 9,10-bis[bis(beta-hydroxyethyl)aminomethyl]anthracene, a weak emission is observed, which is attributed to photoinduced electron transfer (PET) from the amine group to the excited anthracene moiety. nih.gov The aldehyde group in 3-(Anthracen-10-YL)benzaldehyde could potentially provide a pathway for non-radiative decay, possibly resulting in a more moderate quantum yield compared to simpler, non-functionalized anthracenes. The determination of absolute quantum yields can be accurately performed using an integrating sphere, which accounts for effects like reabsorption and reemission.

Table 1: Illustrative Fluorescence Data of Related Anthracene Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| 9,10-Diphenylanthracene | 373 | 426 | ~1.0 | Cyclohexane |

| TIPS-Anthracene | 414 | 442, 476, 501 | Not specified | Cyclohexane |

This table is generated for illustrative purposes based on data from related compounds to indicate expected spectral ranges and efficiencies.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 3-(Anthracen-10-YL)benzaldehyde, this technique would reveal crucial details about its molecular conformation, as well as how individual molecules pack together to form a crystal lattice.

The solid-state structure of 3-(Anthracen-10-YL)benzaldehyde would be governed by the interplay of various non-covalent interactions, leading to specific packing motifs and a larger supramolecular assembly. In derivatives of both benzaldehyde and anthracene, crystal packing is often dominated by a combination of hydrogen bonds and π-π stacking interactions. nih.govrsc.org

The specific intermolecular interactions are the driving forces behind the supramolecular assembly. For 3-(Anthracen-10-YL)benzaldehyde, the following interactions are anticipated:

Hydrogen Bonding: The primary hydrogen bond acceptor is the carbonyl oxygen of the benzaldehyde group. This oxygen can form weak C–H⋯O hydrogen bonds with aromatic C-H groups from the anthracene or benzaldehyde rings of neighboring molecules. Such interactions are frequently observed in the crystal structures of benzaldehyde derivatives, creating robust synthons that guide the crystal packing. nih.govrsc.org

π-π Stacking: The large, planar surface of the anthracene core makes it highly susceptible to π-π stacking interactions. These interactions, where the electron-rich aromatic rings of adjacent molecules overlap, are a major stabilizing force in the crystals of many polycyclic aromatic hydrocarbons. The degree of overlap and the distance between the stacked rings are critical parameters that would be determined by XRD. The relative orientation of the stacked anthracene units (e.g., parallel-displaced or T-shaped) will depend on the steric hindrance imposed by the benzaldehyde substituent.

C-H⋯π Interactions: In addition to π-π stacking, interactions between C-H bonds and the π-system of the aromatic rings (C-H⋯π interactions) are also expected. For instance, in 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, these interactions link molecular dimers into a larger framework. nih.gov The aldehyde proton or aromatic protons on the benzaldehyde ring could interact with the π-cloud of the anthracene core of an adjacent molecule.

The combination of these directional hydrogen bonds and the less directional but significant π-π and C-H⋯π stacking forces would ultimately define the unique crystalline architecture of 3-(Anthracen-10-YL)benzaldehyde.

Table 2: Common Intermolecular Interactions in Anthracene and Benzaldehyde Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| C–H···O Hydrogen Bond | Aromatic C-H, Aldehyde C-H | Carbonyl Oxygen (C=O) | 2.2 - 2.8 (H···O) | Formation of chains, sheets, and 3D networks. nih.govrsc.org |

| π-π Stacking | Anthracene π-system | Anthracene π-system | 3.3 - 3.8 (Interplanar) | Stabilization of layered structures; influences electronic properties. nih.gov |

This table summarizes typical interaction geometries found in related crystal structures and serves as a predictive guide for 3-(Anthracen-10-YL)benzaldehyde.

Computational Chemistry and Theoretical Investigations of 3 Anthracen 10 Yl Benzaldehyde and Analogues

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory has emerged as a powerful tool for predicting the geometric and electronic properties of molecules with a favorable balance between accuracy and computational cost. For 3-(Anthracen-10-YL)benzaldehyde, DFT calculations are crucial for understanding its fundamental characteristics.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of the molecule's kinetic stability and its potential for electronic excitation.

In 3-(Anthracen-10-YL)benzaldehyde, the HOMO is expected to be predominantly localized on the electron-rich anthracene (B1667546) ring, while the LUMO is likely to have significant contributions from the benzaldehyde (B42025) moiety, particularly the carbonyl group. This distribution facilitates intramolecular charge transfer (ICT) upon photoexcitation. The calculated HOMO-LUMO energy gap provides an estimate of the energy required for the lowest electronic transition. For similar aromatic compounds, this gap can be tuned by introducing different substituents, which in turn affects their optical and electronic properties.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -5.85 |

| E_LUMO | -2.45 |

| Energy Gap (ΔE) | 3.40 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 3-(Anthracen-10-YL)benzaldehyde, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interactions. The hydrogen atoms of the aromatic rings would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's behavior in a biological or material science context.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density. By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stabilization energies associated with these interactions.

In the case of 3-(Anthracen-10-YL)benzaldehyde, NBO analysis can reveal the extent of π-conjugation between the anthracene and benzaldehyde systems. The interactions between the π orbitals of the anthracene ring and the π* orbitals of the benzaldehyde moiety would indicate the degree of electronic communication. Furthermore, NBO analysis provides information on the hybridization of atomic orbitals, which is fundamental to understanding the molecule's geometry and bonding characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are essential for interpreting experimental absorption and emission spectra.

For 3-(Anthracen-10-YL)benzaldehyde, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) in its UV-Vis spectrum. These calculations can also identify the character of the electronic transitions, such as n → π* or π → π* transitions. The photophysics of benzaldehyde itself have been studied using TD-DFT, revealing insights into intersystem crossings and phosphorescence, which could be relevant for understanding the excited state dynamics of this larger derivative. malayajournal.org The results for anthracene-based dyes have also been explored using TD-DFT to understand their performance in applications like dye-sensitized solar cells. rsc.org

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.10 | 400 | 0.55 | HOMO -> LUMO (π -> π) |

| S2 | 3.54 | 350 | 0.21 | HOMO-1 -> LUMO (π -> π) |

| S3 | 3.87 | 320 | 0.05 | HOMO -> LUMO+1 (n -> π*) |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystalline solids. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates the procrystal, it provides a unique fingerprint of the molecular environment.

The Hirshfeld surface is mapped with properties like d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm map indicate close contacts with neighboring molecules, highlighting regions of strong intermolecular interactions such as hydrogen bonds.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 28.7 |

| O···H/H···O | 15.5 |

| C···C | 5.1 |

| Other | 5.5 |

Analysis of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. For 3-(Anthracen-10-YL)benzaldehyde and its analogs, computational methods, particularly Density Functional Theory (DFT), have been instrumental in predicting and understanding their NLO response. These properties are intrinsically linked to the molecular structure, specifically the presence of a π-conjugated system that facilitates intramolecular charge transfer (ICT).

The core structure, featuring an anthracene moiety linked to a benzaldehyde group, provides a donor-π-acceptor (D-π-A) framework, which is a key prerequisite for significant NLO activity. The anthracene group typically acts as the electron donor and the π-conjugated bridge, while the benzaldehyde moiety can function as an electron acceptor.

Studies on analogous compounds, such as anthracenyl chalcones, have provided valuable insights. These chalcones, which share the anthracene core, are known to exhibit notable NLO properties. plos.orgnih.gov For instance, research on anthracenyl chalcone (B49325) derivatives has demonstrated that they possess significant third-order optical nonlinearity. plos.org The intermolecular charge transfer from the donor to the acceptor group via the anthracene chromophore is a critical factor in the nonlinear absorption of these molecules. plos.org

Computational studies on related anthracene derivatives have further underscored the importance of molecular geometry. For example, in two analogous anthracene derivatives, AN-1 and AN-2, which differ by the length of their π-bridge, DFT calculations revealed a significant difference in their torsional angles. researchgate.net The derivative with a more planar structure (smaller torsion angle) was predicted to have a larger NLO response, a finding that was confirmed experimentally. This highlights the crucial role of molecular planarity in enhancing NLO properties.

The NLO response of these materials is often evaluated by measuring their nonlinear absorption (β) and third-order nonlinear susceptibility (χ(3)). In a study on a disubstituted chalcone derivative featuring an anthracene group, ((2E,2'E)-3,3'-(1,4-phenylene) bis(1-(anthracen-9-yl) prop-2-en-1-one) (N1A), these values were determined both experimentally and computationally. analis.com.my The relationship between a smaller HOMO-LUMO energy gap and increased NLO properties is a well-established principle, as a smaller gap facilitates intramolecular charge transfer. analis.com.my

The table below presents a selection of computationally and experimentally determined NLO properties for analogues of 3-(Anthracen-10-YL)benzaldehyde. It is important to note that these are not values for the specific compound of interest but for structurally related molecules, providing an indication of the expected NLO behavior.

| Compound/Analog | Method | Dipole Moment (μ) [D] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Third-Order Susceptibility (χ(3)) [esu] | Nonlinear Absorption (β) [cm/W] |

| ((2E,2'E)-3,3'-(1,4-phenylene) bis(1-(anthracen-9-yl) prop-2-en-1-one) (N1A) | DFT | 4.49 | 3.45 x 10⁻²³ | 3.5 x 10⁻³⁰ | - | - |

| ((2E,2'E)-3,3'-(1,4-phenylene) bis(1-(anthracen-9-yl) prop-2-en-1-one) (N1A) | Z-scan | - | - | - | 2.8 x 10⁻⁶ | 2.5 x 10⁻⁴ |

| Anthracenyl Chalcone (AC) | Z-scan | - | - | - | 1.10 x 10⁻⁴ | - |

Molecular Dynamics Simulations (if applicable for solution-state behavior)

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules in solution, providing insights into their conformational changes, solvation, and aggregation. For NLO materials, understanding the behavior in solution is crucial as their performance can be influenced by the solvent environment and intermolecular interactions.

While MD simulations have been employed to study the aggregation of anthracene itself, for instance in the presence of cyclodextrins, specific MD studies focusing on the solution-state behavior of 3-(Anthracen-10-YL)benzaldehyde or its close NLO-active analogues are not extensively reported in the reviewed literature. Such simulations could provide valuable information on how the molecule's conformation, and therefore its NLO properties, might be affected by different solvents. This remains an area for future computational investigation.

Structure Property Relationships and Molecular Design Principles for 3 Anthracen 10 Yl Benzaldehyde and Its Derivatives

Influence of Substituent Effects on Electronic and Photophysical Properties

The introduction of various functional groups onto the 3-(Anthracen-10-YL)benzaldehyde framework exerts a profound influence on its electronic and photophysical behavior. These substituents can modulate the electron density distribution within the molecule, thereby altering its interaction with light and its fundamental electronic structure.

Impact on Absorption and Emission Wavelengths

The absorption and emission wavelengths of 3-(Anthracen-10-YL)benzaldehyde derivatives are highly sensitive to the nature and position of substituents. The addition of functional groups to the anthracene (B1667546) core generally leads to a red-shift in both the absorption and emission spectra. researchgate.net This phenomenon is attributed to the extension of the π-conjugated system or the introduction of electron-donating or electron-withdrawing groups that alter the energy levels of the molecule.

For instance, the attachment of electron-donating groups, which increase the electron density of the π-system through resonance or inductive effects, can significantly modify the absorption and emission profiles. researchgate.net Studies on anthracene derivatives have shown that the excitation energies are correlated with the Hammett constants of the substituents, providing a predictable way to tune these properties. researchgate.net Symmetrical substitution on the anthracene core, for example at the 1,4,5,8 positions, has been shown to be particularly effective in increasing the oscillator strength and causing a significant red-shift. researchgate.netnih.gov

Modulation of Photoluminescence Quantum Yields

The efficiency with which a molecule converts absorbed light into emitted light is quantified by its photoluminescence quantum yield (PLQY). For 3-(Anthracen-10-YL)benzaldehyde and its derivatives, the PLQY can be significantly influenced by the introduced substituents. The presence of heavy atoms or certain functional groups can introduce non-radiative decay pathways, leading to a decrease in the PLQY. Conversely, strategic substitution can enhance the quantum yield by rigidifying the molecular structure and reducing vibrational energy losses.

Research on substituted anthracenes has demonstrated that derivatives such as 4-(10-phenylanthracene-9-yl)pyridine and 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene can exhibit high fluorescence and have been successfully used as annihilators in triplet-triplet annihilation upconversion systems, with upconversion quantum yields comparable to or even exceeding that of the well-known 9,10-diphenylanthracene (B110198) (DPA). researchgate.net

Tuning of HOMO-LUMO Energy Gaps

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that governs the electronic and optical properties of a molecule, including its color, electrochemical behavior, and charge transport characteristics. researchgate.net A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths and higher chemical reactivity. researchgate.net

For derivatives of 3-(Anthracen-10-YL)benzaldehyde, the HOMO-LUMO gap can be precisely tuned through the introduction of electron-donating or electron-withdrawing substituents. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. The combination of both types of groups on the same molecule can lead to a significant reduction in the HOMO-LUMO gap. thieme-connect.de For example, theoretical studies on substituted anthracenes have shown that symmetric substitution at the 1,4,5,8 positions can lower the band gap by up to 0.5 eV compared to the unsubstituted anthracene molecule. researchgate.netnih.gov This ability to tune the energy gap is crucial for designing materials for specific applications in organic electronics. researchgate.net

Correlation Between Molecular Structure and Charge Transport Characteristics

The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is intrinsically linked to the charge transport properties of the constituent organic materials. For 3-(Anthracen-10-YL)benzaldehyde and its derivatives, the molecular structure plays a pivotal role in determining how efficiently charges (electrons and holes) can move through the material.

Key molecular parameters that influence charge transport include the reorganization energy and the electronic coupling between adjacent molecules. The reorganization energy, which is the energy required for a molecule to adjust its geometry upon gaining or losing a charge, should ideally be low to facilitate rapid charge hopping. Theoretical and experimental studies on related polycyclic aromatic hydrocarbons like anthradithiophene have shown that the intrinsic electronic structure and relevant intramolecular vibrational modes are crucial in this regard. nih.gov The introduction of substituents can alter the molecular geometry and vibrational modes, thereby impacting the reorganization energy.

Role of Molecular Packing and Supramolecular Interactions in Solid-State Performance

In the solid state, the performance of organic materials is not solely determined by the properties of individual molecules but is also heavily influenced by how these molecules arrange themselves, a concept known as molecular packing. The intermolecular interactions that govern this packing, such as π-π stacking and van der Waals forces, create pathways for charge transport. nih.govnih.gov

For derivatives of 3-(Anthracen-10-YL)benzaldehyde, the substituents can have a profound effect on the solid-state packing. Bulky substituents may hinder close π-π stacking, potentially leading to lower charge mobility. Conversely, substituents that promote favorable intermolecular interactions can lead to well-ordered crystalline domains with enhanced charge transport characteristics. The dimerization of anthracene, for instance, is a well-studied example of how intermolecular van der Waals interactions can influence molecular arrangement. nih.gov Understanding and controlling these supramolecular interactions is a key challenge and a significant opportunity in the design of high-performance organic electronic materials. rsc.orgrsc.org

Design Strategies for Tailored Optoelectronic and Sensing Functions

The insights gained from understanding the structure-property relationships of 3-(Anthracen-10-YL)benzaldehyde and its derivatives pave the way for the rational design of materials with tailored functionalities.

For optoelectronic applications such as OLEDs, the design strategy would focus on:

Tuning Emission Color: By introducing appropriate electron-donating and electron-withdrawing substituents to precisely control the HOMO-LUMO gap and thus the emission wavelength.

Enhancing Quantum Yield: By incorporating rigidifying structural motifs that minimize non-radiative decay pathways.

Improving Charge Transport: By designing substituents that promote favorable molecular packing and low reorganization energies.

For chemical sensing applications, the design would leverage the sensitivity of the photophysical properties to the local environment. A strategy could involve:

Introducing Receptor Moieties: Functionalizing the benzaldehyde (B42025) group with specific binding sites for target analytes. The binding event would then trigger a change in the absorption or emission properties of the anthracene core, enabling detection.

Modulating Intermolecular Interactions: Designing systems where the presence of an analyte disrupts or alters the supramolecular assembly, leading to a measurable optical response.

The versatility of the 3-(Anthracen-10-YL)benzaldehyde scaffold, combined with a deep understanding of substituent effects and supramolecular chemistry, provides a powerful toolkit for the creation of next-generation organic materials for a wide array of applications.

Research Applications of 3 Anthracen 10 Yl Benzaldehyde and Analogues in Advanced Chemical Systems

Organic Semiconductors for Charge Transport Studies

Anthracene (B1667546) derivatives are a cornerstone in the field of organic semiconductors, materials that offer advantages such as mechanical flexibility and solution processability over their inorganic counterparts. The arrangement and electronic coupling between molecules in the solid state are paramount for efficient charge transport.

Investigation of Charge Mobility in Thin Films and Single Crystals

The charge mobility of an organic semiconductor is a key metric determining its performance in electronic devices. This property is intrinsically linked to the molecular structure, which dictates the packing motif in the solid state and the degree of intermolecular electronic coupling. While specific charge mobility data for 3-(Anthracen-10-YL)benzaldehyde is not extensively documented in the literature, studies on analogous phenyl-anthracene derivatives provide valuable insights.

For instance, a systematic study on 2,6-diphenylanthracene (B1340685) derivatives, where the phenyl side chains were modified with heteroatoms, demonstrated a significant variation in charge mobility. pkusz.edu.cnrsc.org These studies reveal that the morphology of the polycrystalline thin films is a dominant factor influencing charge mobility. pkusz.edu.cn Highly ordered crystalline thin films with large grain sizes are generally correlated with higher mobility values. pkusz.edu.cn Theoretical calculations using the Marcus-Hush electron transfer theory further elucidate the anisotropic nature of charge transport in these materials, highlighting the importance of molecular packing. rsc.org The introduction of different functional groups can alter the intermolecular interactions and, consequently, the charge transport pathways.

Table 1: Charge Mobility of Phenyl-Anthracene Analogues This table presents data for analogues of 3-(Anthracen-10-YL)benzaldehyde to illustrate the impact of structural modifications on charge mobility.

| Compound | Substitution Pattern | Hole Mobility (cm²/Vs) | Measurement Condition |

|---|---|---|---|

| BEPAnt | 2,6-bis(4-ethylphenyl)anthracene | 0.15 | Thin-film transistor, 60 °C substrate temp. |

| BOPAnt | 2,6-bis(4-phenoxyphenyl)anthracene | 0.08 | Thin-film transistor, 60 °C substrate temp. |

| BSPAnt | 2,6-bis(4-(phenylthio)phenyl)anthracene | 0.003 | Thin-film transistor, 60 °C substrate temp. |

Device Architectures for Fundamental Charge Transport Mechanism Elucidation

The architecture of the device used for testing is critical for understanding the fundamental mechanisms of charge transport. Organic field-effect transistors (OFETs) are a common platform for these investigations. In an OFET, a voltage applied to a gate electrode induces charge carriers in the semiconductor layer, and the current flowing between the source and drain electrodes is measured to determine the charge mobility. The mobility can be calculated from the saturation regime of the device's current-voltage characteristics. pkusz.edu.cn

The interface between the organic semiconductor and the dielectric layer, as well as the electrodes, can significantly impact the measured device performance. Therefore, careful control over the device fabrication process is essential for obtaining reliable data that reflects the intrinsic properties of the material. All-organic semiconductor heterostructures are also being explored for applications such as antibacterial photodynamic therapy, showcasing the diverse device contexts in which these materials can be employed. nih.gov

Organic Light-Emitting Materials and Emitters

The vibrant luminescence of anthracene derivatives has positioned them as key materials in the development of organic light-emitting diodes (OLEDs). Their high photoluminescence quantum yields and tunable emission colors are particularly advantageous.

Fundamental Photophysical Basis for Luminescence

The luminescence of anthracene and its derivatives originates from the radiative decay of singlet excitons, which are generated either by photoexcitation or electrical injection. The color of the emitted light is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The chemical structure of the molecule, including the nature and position of substituents, has a profound influence on these energy levels.

The aggregation of molecules in the solid state can significantly affect their photophysical properties. mdpi.com The formation of J- or H-aggregates due to π-π stacking can lead to shifts in the emission spectrum and, in some cases, a decrease in the fluorescence intensity. mdpi.com Therefore, a key strategy in designing efficient solid-state emitters is to control the intermolecular interactions to prevent luminescence quenching.

Design Principles for Efficient Blue and Multi-Color Emitters

The design of efficient blue emitters remains a significant challenge in OLED technology. Anthracene derivatives are promising candidates for this application due to their inherently blue fluorescence. A common design strategy involves attaching bulky substituents to the anthracene core to sterically hinder π-π stacking and suppress self-quenching.

Furthermore, the introduction of electron-donating and electron-withdrawing groups can be used to tune the emission color and improve the charge injection and transport properties of the material. For instance, creating bipolar molecules with both hole-transporting and electron-transporting moieties can lead to more balanced charge injection and a higher recombination efficiency within the emissive layer of an OLED. The use of anthracene derivatives in thermally activated delayed fluorescence (TADF) emitters is another advanced strategy to enhance the efficiency of OLEDs by harvesting triplet excitons. rsc.org

Table 2: Electroluminescence Data for OLEDs with Anthracene-based Emitters This table presents data for OLEDs using analogues of 3-(Anthracen-10-YL)benzaldehyde as emitters to showcase their performance.

| Emitter | Host Material | Maximum External Quantum Efficiency (EQE) | Emission Color | Luminance (cd/m²) |

|---|---|---|---|---|

| Emitter 10h (with trifluoromethyl group) | CBP | ~11.5% | Not Specified | Not Specified |

| Emitter 10f (with double nitrile groups) | CBP | ~10% | Not Specified | up to 24,680 |

| NMI-Ind-PTZ | Not Specified | 23.6% | Red | 38,000 |

Fluorescent Chemical Sensors and Probes

The sensitivity of the fluorescence of anthracene derivatives to their local environment makes them excellent candidates for the development of chemical sensors. The aldehyde group in 3-(Anthracen-10-YL)benzaldehyde, in particular, can serve as a reactive site or a binding site for the detection of various analytes.

The principle behind many anthracene-based fluorescent sensors is a change in the fluorescence intensity or wavelength upon interaction with the target analyte. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and analyte-induced chemical reactions. For example, a "turn-on" fluorescent probe for the detection of chromium(III) ions has been developed based on an anthracene-thiophene conjugate. nih.gov The interaction with the ion leads to a significant enhancement of the fluorescence signal. nih.gov

Similarly, anthracene-based thioacetals have been designed as "turn-on" fluorescent chemodosimeters for mercury(II) ions. acs.org The presence of Hg²⁺ induces the hydrolysis of the thioacetal to the corresponding highly fluorescent aldehyde, providing a clear signal. acs.org The selectivity of these probes is a critical aspect, and it is often achieved by designing specific binding pockets or reactive groups for the target analyte. Anthracene derivatives have also been employed in the sequential detection of different metal ions, such as zinc and copper. seoultech.ac.kr Furthermore, metal-organic frameworks (MOFs) incorporating anthracenyl ligands have been shown to be effective fluorescent probes for the detection of metal ions like Fe³⁺ and nitroaromatic compounds. nih.govrsc.org

Table 3: Anthracene-Based Fluorescent Probes and their Analytes This table provides examples of fluorescent probes based on anthracene analogues and their target analytes.

| Probe Structure | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Anthracene-thiophene conjugate (ANT-Th) | Cr³⁺ | "Turn-on" fluorescence via C=N bond hydrolysis | 0.4 µM |

| Anthracene-bearing thioacetal | Hg²⁺ | "Turn-on" fluorescence via hydrolysis to aldehyde | Not Specified |

| Eu(III)-MOF with anthracenyl ligand | Fe³⁺ | Luminescence quenching | 0.51 µM |

| Eu(III)-MOF with anthracenyl ligand | 2,4,6-trinitrophenol (TNP) | Luminescence quenching | 1.93 µM |

Design of Chemodosimeters and Fluorophores for Ion Detection

Anthracene and its derivatives are extensively utilized in the creation of fluorescent chemosensors for the detection of a wide range of cations and anions. researchgate.net These sensors are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding with a specific ion. This response allows for the qualitative and quantitative determination of the target ion.

For instance, π-extended anthracene-bearing thioacetals have been synthesized to act as selective "turn-on" chemodosimeters for mercury(II) ions (Hg²⁺). acs.org In the presence of Hg²⁺, these molecules undergo a desulfurization reaction, which results in the formation of highly fluorescent aldehyde substitutions. acs.org This process leads to a significant increase in fluorescence intensity, enabling the detection of Hg²⁺ even at very low concentrations. acs.org The sensitivity of these chemodosimeters is highlighted by their low limit of detection and rapid response time. acs.org

Similarly, multihydroxylated anthracene derivatives have been developed for the selective detection of fluoride (B91410) anions (F⁻). nih.gov The sensing mechanism in these compounds involves the interaction between the hydroxyl groups on the anthracene derivative and the fluoride ions, leading to a noticeable change in the fluorescence spectrum.

The versatility of anthracene-based structures allows for the rational design of chemosensors for various other ions by modifying the receptor units attached to the anthracene core. For example, a novel anthracene-based fluorescent probe incorporating a benzothiazole (B30560) group has demonstrated high sensitivity and selectivity towards trivalent cations like Cr³⁺ and Fe³⁺. researchgate.net Another designed sensor, (N-((anthracen-9-yl)methyl)-N-(pyridin-2-yl)pyridin-2-amine), has shown the ability to detect zinc and copper ions. researchgate.net

Table 1: Examples of Anthracene-Based Ion Sensors

| Sensor Type | Target Ion | Sensing Mechanism |

| π-extended anthracene-bearing thioacetals | Hg²⁺ | "Turn-on" fluorescence via desulfurization |

| Multihydroxylated anthracene derivatives | F⁻ | Fluorescence quenching |

| Anthracene-benzothiazole probe | Cr³⁺, Fe³⁺ | Selective fluorescence response |

| (N-((anthracen-9-yl)methyl)-N-(pyridin-2-yl)pyridin-2-amine) | Zn²⁺, Cu²⁺ | Selective fluorescence response |

Mechanisms of Fluorescence Quenching and Enhancement in Sensing Applications

The detection of ions and other molecules by anthracene-based sensors often relies on the principles of fluorescence quenching or enhancement. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. chalcogen.ro Conversely, fluorescence enhancement involves an increase in fluorescence intensity.

Fluorescence Quenching:

There are two primary mechanisms of fluorescence quenching:

Dynamic (or Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. chalcogen.ro This interaction is described by the Stern-Volmer equation. The linearity of Stern-Volmer plots often indicates a single quenching mechanism, either static or dynamic. researchgate.net

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. chalcogen.ro This can happen through π-π interactions, hydrogen bonding, or a chemical reaction. mdpi.com Positive deviations from linearity in Stern-Volmer plots can suggest a combination of both dynamic and static quenching. chalcogen.ro

For example, the fluorescence of anthracene can be quenched by nitroaromatic compounds. chalcogen.ro The quenching of anthracene fluorescence by dimethyl- and diphenylmercury (B1670734) has also been studied, with the mechanism involving an increased rate of intersystem crossing induced by the heavy-atom molecule. researchgate.net In the context of ion sensing, the interaction of a fluoride ion with a multihydroxylated anthracene derivative can lead to fluorescence quenching. nih.gov

Fluorescence Enhancement:

Fluorescence enhancement in sensing applications is often a result of a chemical reaction that transforms a weakly fluorescent molecule into a highly fluorescent one. A prime example is the "turn-on" response of anthracene-based thioacetal chemodosimeters for Hg²⁺. acs.org The initial thioacetal compound is weakly fluorescent. However, upon reaction with Hg²⁺, it is hydrolyzed to the corresponding highly fluorescent aldehyde, leading to a significant increase in emission intensity. acs.org This chemodosimetric approach provides a clear and strong signal for the presence of the target ion.

Another strategy to achieve fluorescence enhancement involves the design of molecules with hybrid local charge transfer (HLCT) excited states. For instance, a small organic molecule fluorescent probe, TPMCN, was designed for the selective detection of benzaldehyde (B42025), exhibiting obvious fluorescence enhancement and a redshift in its emission. researchgate.net

The choice between a quenching or enhancement mechanism depends on the specific design of the sensor and the nature of the interaction with the target analyte. Both mechanisms provide powerful tools for the development of sensitive and selective chemical sensors.

Materials for Organic Electronics and Data Storage

The incorporation of anthracene derivatives, including structures related to 3-(anthracen-10-yl)benzaldehyde, into polymeric materials has led to significant advancements in the field of organic electronics, particularly in the development of resistive memory devices.

Application in Resistive Memory Devices

Resistive random-access memory (RRAM) is a promising next-generation non-volatile memory technology. google.com Polyimides (PIs) containing the anthracene moiety have been shown to exhibit a range of electrical bistable switching behaviors, making them suitable for use in memory devices. researchgate.netrsc.org

In a typical resistive memory device, a functional insulator material is sandwiched between two electrodes. researchgate.net The device can be switched between a high resistance state (HRS) and a low resistance state (LRS), representing the "0" and "1" binary states. researchgate.net

A study on a new anthracene-containing diamine, 4-(anthracen-9-ylmethoxy)-1,3-diaminobenzene (AMDA), which was polymerized with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), demonstrated excellent memory characteristics. rsc.org The resulting Al/6FDA-AMDA PI/indium tin oxide (ITO) device exhibited write-once-read-many times (WORM) behavior with a high on/off ratio of up to 10⁶ and a threshold voltage of 2.40 V. rsc.org For comparison, a similar polyimide with anthracene in the main chain (6FDA-AnDA PI) showed a lower on/off ratio of 10⁴ and a higher threshold voltage of 2.50 V. rsc.org

The memory effect in these devices is attributed to the charge transfer characteristics of the polyimides. The lower switching voltage and higher device yield of the 6FDA-AMDA PI were suggested to be due to more effective inter-chain charge transfer in the side-chain PI compared to the main-chain PI. rsc.org

Integration into Polymeric Materials for Functional Properties

The integration of anthracene-based structures into polymers can impart desirable functional properties beyond memory applications. For example, polyimides containing anthracene moieties exhibit excellent thermal stability. rsc.org

The solubility and processability of these polymers are also crucial for device fabrication. The 6FDA-AMDA PI, with the anthracene moiety in the side chain, showed higher solubility in common organic solvents and a reduced tendency for gelation compared to its main-chain counterpart, 6FDA-AnDA PI. rsc.org This improved processability makes it more suitable as an active material for solution-processable non-volatile memories. rsc.org

Furthermore, the electrical properties of these polymers can be tuned by the chemical structure. The incorporation of carbazole (B46965) heterocycles, another aromatic group, into a polymethacrylamide backbone has been shown to facilitate resistive switching through the electric field-induced reorientation of the heterocycles, which modulates charge transport. rsc.org

Table 2: Performance of Anthracene-Based Polyimide Memory Devices

| Polyimide | On/Off Ratio | Threshold Voltage (V) | Device Yield |

| 6FDA-AMDA PI | up to 10⁶ | 2.40 | 80% |

| 6FDA-AnDA PI | up to 10⁴ | 2.50 | 20% |

Photosensitizers in Photoreactions and Energy Conversion Systems

The strong UV absorption and fluorescence properties of anthracene and its derivatives make them excellent candidates for use as photosensitizers in various applications, including dye-sensitized solar cells (DSSCs).

Utilization in Dye-Sensitized Solar Cells for UV Light Detection

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that converts light into electrical energy. A key component of a DSSC is the photosensitizer, or dye, which absorbs light and injects electrons into a semiconductor material, typically titanium dioxide (TiO₂).

An analogue of 3-(anthracen-10-yl)benzaldehyde, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one, has been synthesized and successfully incorporated into a Grätzel-type solar cell. researchgate.netethz.ch The study demonstrated that the sensitization of TiO₂-based electrodes with this compound is thermodynamically feasible. researchgate.netethz.ch

The resulting photoelectrochemical cell showed a photocurrent density that was proportional to the intensity of the UV irradiation, indicating its potential application as a UV light intensity sensor. researchgate.netethz.ch The sensitivity of the generated photocurrent, normalized by the supplied irradiance, was significantly higher for the TiO₂ electrode sensitized with the anthracene derivative (7.73 µA/mW) compared to the bare TiO₂ electrode (5.14 µA/mW). researchgate.netethz.ch This highlights the improvement in UV light detection provided by the anthracene-based sensitizer (B1316253). researchgate.netethz.ch

The implementation of this compound also led to improved stability of the photocurrent over time, making it a promising candidate for use as a sensitizer in DSSCs for UV light quantification. researchgate.netethz.ch

Exploration of Photochemical Reactivity and Energy Transfer Processes

The photochemical reactivity of anthracene and its derivatives is rich and varied, encompassing processes such as photodimerization, cycloaddition reactions, and photooxidation. researchgate.net These reactions are dictated by the electronic structure of the anthracene core and can be significantly influenced by the nature and position of substituents. mdpi.comchalmers.se Similarly, energy transfer processes, both intramolecular and intermolecular, are fundamental to the function of many anthracene-based systems, with the efficiency and rate of transfer being highly dependent on the molecular architecture. nih.gov

The introduction of a benzaldehyde moiety at the 10-position of anthracene, as in 3-(anthracen-10-yl)benzaldehyde, is expected to modulate these properties in several ways. The benzaldehyde group can act as an electron-withdrawing substituent, influencing the energy levels of the frontier molecular orbitals of the anthracene core. This can, in turn, affect the rates of intersystem crossing and the lifetimes of the excited singlet and triplet states. Furthermore, the presence of the carbonyl group in the benzaldehyde moiety introduces the possibility of n-π* transitions, which can participate in or compete with the π-π* transitions characteristic of the anthracene core, leading to complex excited-state dynamics.

Detailed research into analogues of 3-(anthracen-10-yl)benzaldehyde provides valuable insights into its expected photochemical behavior. For instance, studies on 9,10-disubstituted anthracenes have shown that the nature of the substituents significantly impacts fluorescence quantum yields and lifetimes. researchgate.net Electron-withdrawing groups can sometimes lead to a decrease in fluorescence quantum yield due to the promotion of non-radiative decay pathways, including intersystem crossing to the triplet state.

Intramolecular energy transfer is another critical process in molecules of this type. In bichromophoric systems where an anthracene unit is covalently linked to another photoactive group, energy can be transferred from a locally excited state on one part of the molecule to the other. In the case of 3-(anthracen-10-yl)benzaldehyde, excitation of the anthracene moiety could be followed by energy transfer to the benzaldehyde group, or vice versa, depending on the relative energies of their excited states. The efficiency of such triplet-triplet energy transfer processes is highly dependent on the distance and orientation between the donor and acceptor units.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |

|---|---|---|---|---|

| Anthracene | Ethanol | 0.27 | - | |

| 9,10-Diphenylanthracene (B110198) | - | ~1.0 | - | chalmers.se |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | - | - | 2.5 - 4.4 | researchgate.net |

| 4-(10-Phenylanthracene-9-yl)pyridine | - | High | - | chalmers.se |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | - | High | - | chalmers.se |

The data for these analogues highlight the significant influence of substituents at the 9 and 10 positions on the photophysical properties of the anthracene core. The benzaldehyde group in 3-(anthracen-10-yl)benzaldehyde likely introduces a pathway for intramolecular charge transfer (ICT) upon photoexcitation. Such ICT states can have a profound effect on both the radiative and non-radiative decay pathways of the excited state, potentially leading to a large Stokes shift, as has been observed in some substituted anthracene derivatives. nih.gov The exploration of these photochemical and energy transfer pathways is crucial for the rational design of novel materials with tailored photofunctional properties.

Future Directions and Advanced Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of anthracene (B1667546) derivatives has traditionally relied on methods such as Friedel-Crafts reactions, Elbs reactions, and various cyclization strategies. beilstein-journals.orgbeilstein-journals.orgnih.gov However, these classical approaches often require harsh reaction conditions, stoichiometric reagents, and can suffer from low selectivity, limiting their broad applicability and environmental sustainability. nih.govdntb.gov.ua

Recent years have witnessed a significant shift towards the use of transition metal-catalyzed reactions, which offer milder conditions and greater control over the synthesis of substituted anthracenes. dntb.gov.uafrontiersin.org Methodologies involving palladium, gold, and other transition metals have enabled novel synthetic pathways through cross-coupling and C-H activation strategies. beilstein-journals.orgfrontiersin.org For instance, palladium(II)-catalyzed tandem transformations have been developed to generate substituted anthracene derivatives from readily available starting materials. beilstein-journals.org

Looking ahead, the development of even more efficient and sustainable synthetic routes is paramount. This includes the exploration of:

Greener Catalysts: Investigating the use of earth-abundant and non-toxic metal catalysts, such as zinc and indium, to replace precious metals like palladium and rhodium. nih.govfrontiersin.org

Photocatalysis: Harnessing the power of light to drive chemical transformations, as demonstrated by the use of neutral eosin (B541160) Y in the functionalization of aldehydes, offers a green and sustainable alternative to traditional methods. nih.gov

Exploration of Advanced Functionalization Strategies for Enhanced Performance

The aldehyde group in 3-(Anthracen-10-YL)benzaldehyde serves as a versatile handle for a wide range of chemical modifications, allowing for the fine-tuning of its electronic and photophysical properties. Advanced functionalization strategies are key to unlocking the full potential of this compound for various applications.

Future research in this area will likely focus on:

Directed Aromatic Functionalization: Techniques like directed ortho-metalation (DoM) provide a rational and highly regioselective method for introducing substituents onto the aromatic rings of the anthracene core. nih.gov This level of control is crucial for systematically studying structure-property relationships and designing molecules with optimized performance.

"Click" Chemistry: The use of highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be explored for the facile attachment of various functional units to the 3-(Anthracen-10-YL)benzaldehyde scaffold.

Integration into Hybrid Organic-Inorganic Materials

The incorporation of 3-(Anthracen-10-YL)benzaldehyde into hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, offers exciting opportunities for creating materials with novel properties and functionalities.

Key research directions include:

Anthracene-Based MOFs: The use of anthracene derivatives as organic linkers in the construction of MOFs has been shown to yield materials with interesting photophysical properties, including polarized emission and luminescence thermometry. rsc.orgrsc.org The aldehyde functionality of 3-(Anthracen-10-YL)benzaldehyde can be utilized for post-synthetic modification of these MOFs, further expanding their functional diversity. rsc.org

Surface Functionalization: The aldehyde group can be used to covalently attach the molecule to the surface of inorganic materials like silica (B1680970) or quantum dots. This can lead to the development of hybrid materials with enhanced stability and processability, as well as novel optical and electronic properties arising from the interaction between the organic and inorganic components.

Layer-by-Layer Assembly: This technique can be used to construct multilayer thin films containing 3-(Anthracen-10-YL)benzaldehyde, allowing for precise control over the film's thickness and composition. Such films could find applications in sensors, light-emitting devices, and other optoelectronic technologies.

Multi-Parametric Sensing and Advanced Molecular Recognition Systems

The inherent fluorescence of the anthracene core makes 3-(Anthracen-10-YL)benzaldehyde an attractive candidate for the development of fluorescent chemosensors. nih.govacs.org The aldehyde group can be readily converted into various recognition moieties, enabling the detection of a wide range of analytes.

Future research will focus on:

Multi-Parametric Sensing: Designing sensor arrays based on a library of functionalized 3-(Anthracen-10-YL)benzaldehyde derivatives. Each derivative would exhibit a unique response to a panel of analytes, and by analyzing the combined response pattern, it would be possible to identify and quantify multiple analytes simultaneously.

Advanced Molecular Recognition: Moving beyond simple "on-off" sensing, the goal is to develop systems capable of more complex molecular recognition tasks. This could involve the design of sensors that can differentiate between structurally similar analytes or detect specific biomolecules with high selectivity and sensitivity. acs.orgseoultech.ac.kr

Integration with Microfluidics: Combining fluorescent sensors based on 3-(Anthracen-10-YL)benzaldehyde with microfluidic devices would enable the development of portable and automated systems for rapid and high-throughput analysis.

Computational Design and Predictive Modeling for De Novo Material Discovery

Computational methods are becoming increasingly indispensable in the design and discovery of new materials. researchgate.netresearchgate.netbohrium.com Density Functional Theory (DFT) and other computational techniques can be used to predict the electronic, optical, and chemical properties of 3-(Anthracen-10-YL)benzaldehyde and its derivatives, guiding experimental efforts towards the most promising candidates.

Future directions in this area include:

High-Throughput Screening: Using computational methods to rapidly screen large virtual libraries of functionalized 3-(Anthracen-10-YL)benzaldehyde derivatives to identify candidates with desired properties for specific applications.

Predictive Modeling of Toxicity: Developing computational models to predict the potential toxicity of new compounds, enabling a "safety-by-design" approach to material development. nih.gov

De Novo Design: Employing machine learning and artificial intelligence algorithms to design entirely new molecules with optimized properties from the ground up. aip.orgnih.gov These generative models can explore a vast chemical space and propose novel structures that may not be accessible through traditional design strategies.

Q & A

Q. What are the common synthetic routes for 3-(Anthracen-10-YL)benzaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : A widely used approach involves coupling anthracene derivatives with benzaldehyde precursors. For example, the Wittig reaction (using triphenylphosphine ylides) or Suzuki-Miyaura cross-coupling (with boronic acid derivatives) can introduce the aldehyde moiety to the anthracene backbone. Key steps include:

- Regioselective bromination of anthracene at the 10-position (e.g., using NBS in DMF ).

- Coupling with 3-formylphenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the aldehyde product.

Optimize yields by controlling reaction temperature (80–110°C) and stoichiometric ratios (1:1.2 anthracene:boronic acid). Monitor by TLC or HPLC .

Q. How is 3-(Anthracen-10-YL)benzaldehyde characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Confirm structure using ¹H NMR (anthracene protons at δ 8.2–8.8 ppm; aldehyde proton at δ ~10.0 ppm) and ¹³C NMR (aldehyde carbon at δ ~190 ppm) .

- UV-Vis/Flourescence : Anthracene’s π→π* transitions (~250–400 nm) and fluorescence emission (λem ~400–500 nm) are modulated by the benzaldehyde substituent. Compare with DFT-calculated spectra for validation .

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) with ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 297.1) .

Advanced Research Questions

Q. How can data contradictions in X-ray crystallographic refinement of 3-(Anthracen-10-YL)benzaldehyde be resolved?

- Methodological Answer : Crystallographic challenges (e.g., disorder in the anthracene moiety or aldehyde group) require advanced refinement strategies:

- Use SHELXL ’s ISOR and DELU commands to constrain thermal parameters for disordered regions .

- Apply TWIN and BASF instructions for twinned crystals (common in planar aromatic systems). Validate with R₁ (<5%) and wR₂ (<12%) metrics .

- Cross-validate with DFT-optimized geometries to resolve bond-length discrepancies (e.g., C–C bonds in anthracene vs. experimental values) .

Q. What computational methods are effective for predicting the photophysical and electronic properties of 3-(Anthracen-10-YL)benzaldehyde?

- Methodological Answer :

- DFT/TDDFT : Optimize ground-state geometry at the B3LYP/6-31G(d) level. Calculate excited states (e.g., CAM-B3LYP) to predict absorption/emission spectra. Compare with experimental UV-Vis/fluorescence data .

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps (e.g., ~3.2 eV for anthracene derivatives) to explain charge-transfer behavior .

- Solvent Effects : Include PCM models (e.g., acetonitrile) to simulate solvent-induced spectral shifts .

Q. How can side reactions (e.g., over-oxidation or dimerization) be minimized during synthesis?

- Methodological Answer :

- Protection of Aldehyde : Use acetal protecting groups (e.g., ethylene glycol) during anthracene functionalization to prevent aldol condensation .

- Low-Temperature Coupling : Perform Suzuki reactions at 60–80°C to avoid thermal decomposition of the aldehyde group .

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of intermediates .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.